4-(3,5-Difluorophenyl)-1-buten-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)-1-buten-4-ol is an organic compound characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 5, and a buten-4-ol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-difluorophenol as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including halogenation, Grignard reaction, and subsequent reduction.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: Oxidation reactions can convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be used to reduce any double or triple bonds present in the compound.
Substitution: Substitution reactions can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Difluorophenyl)-1-buten-4-one or 4-(3,5-Difluorophenyl)-1-buten-4-aldehyde.
Reduction: 4-(3,5-Difluorophenyl)-butane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3,5-Difluorophenyl)-1-buten-4-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(3,5-Difluorophenyl)-1-buten-3-ol: Similar structure but with a different position of the hydroxyl group.
4-(3,5-Difluorophenyl)-1-buten-2-ol: Another positional isomer with the hydroxyl group at a different position.
Uniqueness: The uniqueness of 4-(3,5-Difluorophenyl)-1-buten-4-ol lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its isomers.
This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,5-difluorophenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNDXUSWSDTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.